molecular formula C8H4F3N3S B13690789 5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine

5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13690789
M. Wt: 231.20 g/mol
InChI Key: XKOFZGQUIZHNIJ-UHFFFAOYSA-N
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Description

5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of trifluorophenyl groups in the structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,3,5-trifluoroaniline with thiocarbonyl diimidazole. The reaction is carried out under reflux conditions in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or amine derivative.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The compound can inhibit or activate enzymes, alter gene expression, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trifluorophenylboronic acid
  • 2,3,5-Trifluorophenylacetonitrile
  • 3-(2,3,5-Trifluorophenyl)propionic acid

Uniqueness

Compared to similar compounds, 5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties. The presence of the trifluorophenyl group further enhances its reactivity and stability, making it a versatile compound for various applications.

Biological Activity

5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects based on recent research findings.

  • Molecular Formula : C8H4F3N3S
  • CAS Number : 3026696-77-2
  • Structure : The compound features a thiadiazole ring with a trifluorophenyl substituent, which is significant for its biological activity due to the electron-withdrawing nature of the fluorine atoms.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound.

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells via the caspase pathway. This pathway is crucial for programmed cell death and is often dysregulated in cancer .
    • It also acts as an inhibitor of key enzymes involved in cancer cell proliferation such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .
  • In Vitro Studies :
    • In MTT assays involving various cancer cell lines (e.g., PC3 prostate cancer and MCF7 breast cancer), compounds derived from thiadiazoles exhibited significant cytotoxicity with IC50 values indicating potent anti-proliferative effects .
    • For instance, a related compound demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of exposure .
CompoundCell LineIC50 (µM)Reference
This compoundLoVo2.44
This compoundMCF723.29

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties:

  • Cytotoxicity Testing :
    • The compound has been tested against various bacterial strains where it exhibited notable antimicrobial activity. The mechanism often involves disrupting bacterial cell walls or inhibiting critical metabolic pathways .
  • Case Studies :
    • In one study evaluating the antimicrobial efficacy of related thiadiazole derivatives against E. coli and Salmonella typhi, compounds showed zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .
MicroorganismZone of Inhibition (mm)Concentration (μg/disk)Reference
E. coli15500
Salmonella typhi19500

Toxicological Studies

In addition to its therapeutic potential, the toxicity profile of this compound has been evaluated using Daphnia magna as a model organism:

  • The results indicated low toxicity levels at therapeutic concentrations which supports its further development as a drug candidate .

Properties

Molecular Formula

C8H4F3N3S

Molecular Weight

231.20 g/mol

IUPAC Name

5-(2,3,5-trifluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H4F3N3S/c9-3-1-4(6(11)5(10)2-3)7-13-14-8(12)15-7/h1-2H,(H2,12,14)

InChI Key

XKOFZGQUIZHNIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=NN=C(S2)N)F)F)F

Origin of Product

United States

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